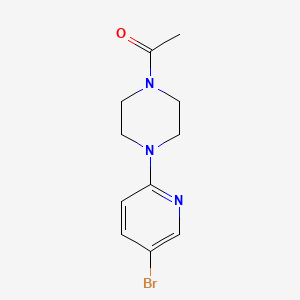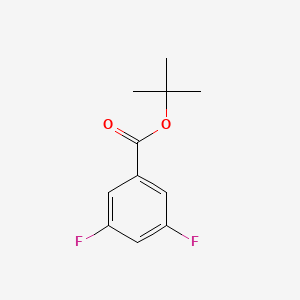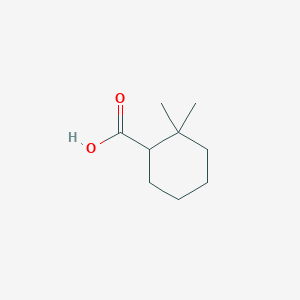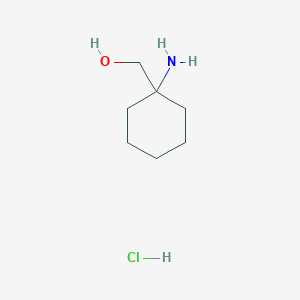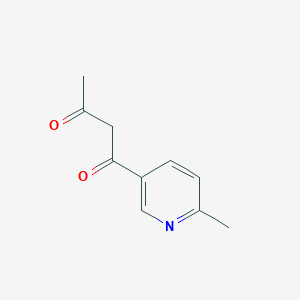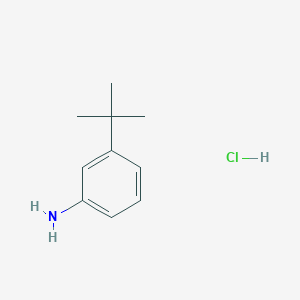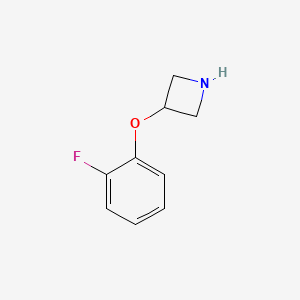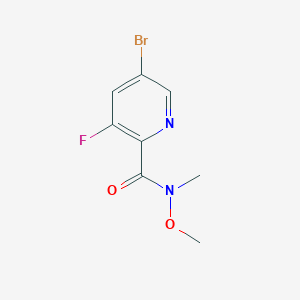
5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide
概要
説明
5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide: is a heterocyclic organic compound that features a pyridine ring substituted with bromine, fluorine, methoxy, and methyl groups
科学的研究の応用
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : The compound is explored for its potential as a drug candidate, particularly in the treatment of various diseases due to its unique chemical structure.
Industry: : It is used in the development of new materials and as a building block in organic synthesis.
作用機序
Target of Action
It’s known that similar compounds are often used in organic synthesis, suggesting that they may interact with a variety of biological targets .
Mode of Action
It’s known that similar compounds can undergo various chemical reactions, such as protodeboronation, which involves a radical approach . This suggests that the compound might interact with its targets through radical mechanisms, leading to changes in the targets’ structure or function .
Biochemical Pathways
It’s known that similar compounds can be involved in various chemical reactions, such as the suzuki–miyaura coupling , which is a widely-used carbon–carbon bond-forming reaction . This suggests that the compound might affect biochemical pathways involving carbon–carbon bond formation .
Result of Action
It’s known that similar compounds can be involved in various chemical reactions, leading to the formation of new compounds . This suggests that the compound might induce changes at the molecular and cellular levels, potentially leading to the synthesis of new molecules .
Action Environment
The compound’s action, efficacy, and stability might be influenced by various environmental factors. For instance, the presence of certain catalysts might enhance the compound’s reactivity . Additionally, factors such as temperature, pH, and the presence of other chemicals might also affect the compound’s action .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Bromination: Introduction of the bromine atom at the 5-position of the pyridine ring.
Fluorination: Introduction of the fluorine atom at the 3-position.
Amidation: Formation of the carboxamide group at the 2-position.
Methoxylation and Methylation: Introduction of methoxy and methyl groups on the nitrogen atom of the carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the carboxamide group.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Substitution: Products with different substituents replacing bromine or fluorine.
Oxidation: Oxidized derivatives of the carboxamide group.
Reduction: Reduced forms of the carboxamide group.
Coupling: Biaryl compounds formed through carbon-carbon bond formation.
類似化合物との比較
5-bromo-2-fluoro-3-methylpyridine: Similar structure but lacks the carboxamide group.
3-fluoro-5-methoxypyridine: Similar structure but lacks the bromine and carboxamide groups.
N-methoxy-N-methylpyridine-2-carboxamide: Similar structure but lacks the bromine and fluorine substituents.
Uniqueness: The unique combination of bromine, fluorine, methoxy, and methyl groups on the pyridine ring makes 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide distinct. This combination can result in unique chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
IUPAC Name |
5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2O2/c1-12(14-2)8(13)7-6(10)3-5(9)4-11-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBWTCUONCOSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=N1)Br)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610570 | |
| Record name | 5-Bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669066-92-6 | |
| Record name | 5-Bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Bromothiophen-2-yl)methyl]morpholine](/img/structure/B1343098.png)
